(R)-叔丁基 2-(2-(苄氧羰基氨基)-2-苯基乙酰氨基)乙酸酯

描述

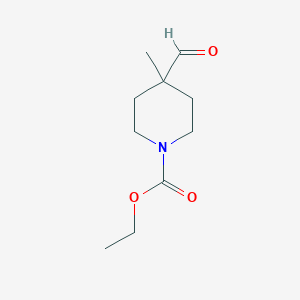

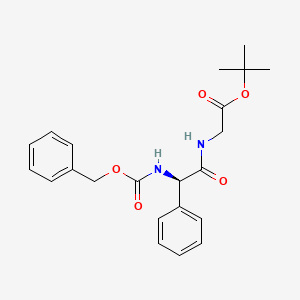

“®-tert-butyl 2-(2-(benzyloxycarbonylamino)-2-phenylacetamido)acetate” is a complex organic compound. It contains a benzyloxycarbonylamino group and a phenylacetamido group, both attached to an acetate backbone . The compound has a molecular formula of C30H51N3O6 and an average mass of 549.742 Da .

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For example, a similar compound, ethyl ®-2-benzyloxy-2-isopropylhydrogenmalonate, was synthesized via immobilized Candida antarctica lipase B (Novozym 435)-catalyzed hydrolysis of the corresponding diester .Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The compound has a defined stereo center, indicating its chiral nature .Chemical Reactions Analysis

The compound, being an organic molecule with multiple functional groups, can undergo a variety of chemical reactions. For instance, carbonyl compounds with leaving groups have reactions similar to aldehydes and ketones .Physical And Chemical Properties Analysis

The compound has several physical and chemical properties. It has a high molecular weight of 549.742 Da . Other properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others are also listed .科学研究应用

复杂有机化合物的合成:该化合物已被用于合成复杂有机化合物,例如螺环吲哚内酯 (Hodges、Wang 和 Riley,2004)。它作为多步合成的中间体,有助于形成具有生物活性的分子。

立体控制合成:它在二肽异构体的立体控制合成中发挥作用,如在 2 R-苄基-5 S-叔丁氧羰基氨基-4 R-(叔丁基二甲基甲硅烷基氧基)-6-苯基己酸的合成中所证明的 (Nadin、Lopez、Neduvelil 和 Thomas,2001)。此类化合物对于开发具有特定立体化学构型的肽和肽模拟物至关重要。

催化剂的开发:研究还包括催化剂的开发,如在不对称氢化的的手性配体的制备中所见 (Imamoto、Tamura、Zhang、Horiuchi、Sugiya、Yoshida、Yanagisawa 和 Gridnev,2012)。这些配体在生产手性药物中至关重要。

光催化降解研究:在环境化学中,它与光催化降解研究有关,如在沙丁胺醇等药物剂降解中所观察到的 (Sakkas、Calza、Medana、Villioti、Baiocchi、Pelizzetti 和 Albanis,2007)。这项研究对于了解药物化合物的环境影响和分解至关重要。

肽和糖肽合成:它还用于肽和糖肽合成,有助于创建具有生物学意义的结构 (Waldmann、März 和 Kunz,1990)。该应用在药物化学和药物设计领域至关重要。

有机金属化学:该化合物与有机金属化学中的反应有关,例如加成和环加成 (Niesmann、Klingebiel 和 Noltemeyer,1996)。这些反应是合成各种有机金属化合物的基础。

未来方向

The future directions for this compound could involve further exploration of its synthesis, analysis of its chemical reactions, and investigation of its potential applications. For instance, a study on 2′-Modified Kanamycin A, a similar compound, provided valuable structure–activity relationship information, which would help researchers to develop new aminoglycoside antibiotics more effectively .

属性

IUPAC Name |

tert-butyl 2-[[(2R)-2-phenyl-2-(phenylmethoxycarbonylamino)acetyl]amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5/c1-22(2,3)29-18(25)14-23-20(26)19(17-12-8-5-9-13-17)24-21(27)28-15-16-10-6-4-7-11-16/h4-13,19H,14-15H2,1-3H3,(H,23,26)(H,24,27)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXASPFNGNUTSR-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CNC(=O)C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CNC(=O)[C@@H](C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-butyl 2-(2-(benzyloxycarbonylamino)-2-phenylacetamido)acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-Dibromo-4,4-dioctyl-4H-cyclopenta[1,2-b:5,4-b']dithiophene](/img/structure/B1428730.png)

![Ethanol, 2,2'-[(4-amino-3-methoxyphenyl)imino]bis-](/img/structure/B1428731.png)

![5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one](/img/structure/B1428734.png)

![4-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1428737.png)